Cinnamoyltryptamin

Übersicht

Beschreibung

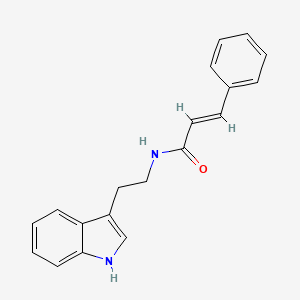

Cinnamoyl tryptamine is a hybrid compound of cinnamic acid and tryptamine . It is known to have antioxidant properties and is a rare ingredient in cosmetics .

Synthesis Analysis

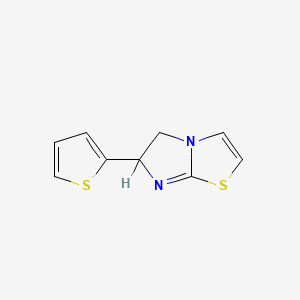

A series of cinnamic acid-tryptamine hybrids were designed, synthesized, and evaluated as dual cholinesterase inhibitors . The synthesis involved targeting the amine of the tryptamine side chain with various substituted/unsubstituted phenacyl, benzoyl, and benzyl molecules .Molecular Structure Analysis

The molecular formula of Cinnamoyl tryptamine is C19H18N2O . The structure of the most stable tautomer of cinnamoyl pyrone derivatives and vinylogs has been studied .Chemical Reactions Analysis

Cinnamoyl tryptamine compounds demonstrated in-vitro inhibitory activities against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) . The compounds were found to interact with both the catalytic active site and the peripheral anionic site of AChE and BChE .Physical And Chemical Properties Analysis

The physical and chemical properties of tryptamine, a component of Cinnamoyl tryptamine, include a density of 1.2±0.1 g/cm3, boiling point of 378.8±0.0 °C at 760 mmHg, and a molar refractivity of 51.6±0.3 cm3 .Wissenschaftliche Forschungsanwendungen

Hemmung von Acetylcholinesterase und Butyrylcholinesterase

Cinnamoyltryptamin wurde als Hemmstoff von Acetylcholinesterase (AChE) und Butyrylcholinesterase (BChE) gefunden. Diese Enzyme sind am Abbau von Acetylcholin, einem Neurotransmitter, beteiligt, und ihre Hemmung kann bei Erkrankungen wie Alzheimer, bei denen ein Mangel an Acetylcholin besteht, von Vorteil sein .

Behandlung der Alzheimer-Krankheit

Die Verbindung wurde auf ihre potenzielle Verwendung bei der Behandlung der Alzheimer-Krankheit untersucht. Es wurde festgestellt, dass sie die Aggregation von β-Amyloid hemmt, einem Protein, das bei Alzheimer-Patienten Plaques im Gehirn bildet .

Neuroprotektive Wirkungen

This compound hat in der PC12-Zelllinie milde neuroprotektive Wirkungen gezeigt . Dies deutet darauf hin, dass es möglicherweise zur Behandlung neurodegenerativer Erkrankungen eingesetzt werden könnte.

Hemmung der β-Sekretase

β-Sekretase ist ein Enzym, das an der Produktion von β-Amyloid beteiligt ist. Es wurde festgestellt, dass this compound schwache hemmende Aktivitäten gegen dieses Enzym aufweist .

Hautbleichmittel

N-Cinnamoyltryptamin hat gezeigt, dass es die Melaninproduktion in murinen Melanomzellen hemmt, was auf sein Potenzial als Hautbleichmittel für Kosmetika hindeutet .

Vorläufer für biologisch aktive Verbindungen

Tryptamin, ein Bestandteil von this compound, ist ein biosynthetischer Vorläufer vieler natürlicher Alkaloide und wird häufig als chemischer Baustein bei der Totalsynthese biologisch aktiver und pharmazeutisch wichtiger Verbindungen verwendet .

Wirkmechanismus

Target of Action

Cinnamoyl tryptamine primarily targets acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) . These enzymes are involved in the breakdown of acetylcholine, a neurotransmitter that plays a crucial role in memory and cognition . Inhibition of these enzymes can increase the concentration of acetylcholine in the brain, which may have therapeutic benefits in conditions like Alzheimer’s disease .

Mode of Action

Cinnamoyl tryptamine interacts with its targets, AChE and BChE, by binding to both the peripheral anionic site (PAS) and catalytic sites (CAS) of these enzymes . This dual binding interaction is thought to enhance the potency of the compound .

Biochemical Pathways

The primary biochemical pathway affected by cinnamoyl tryptamine is the cholinergic pathway, specifically the hydrolysis of acetylcholine . By inhibiting AChE and BChE, cinnamoyl tryptamine prevents the breakdown of acetylcholine, leading to increased levels of this neurotransmitter . This can enhance cholinergic transmission, which is beneficial in conditions characterized by reduced cholinergic activity, such as Alzheimer’s disease .

Result of Action

The inhibition of AChE and BChE by cinnamoyl tryptamine leads to increased levels of acetylcholine in the brain . This can result in enhanced cholinergic transmission, which may improve cognitive function in conditions like Alzheimer’s disease . Additionally, some cinnamic acid-tryptamine hybrids have demonstrated neuroprotective effects and the ability to inhibit β-amyloid (Aβ) aggregation, which is implicated in the pathogenesis of Alzheimer’s disease .

Safety and Hazards

Zukünftige Richtungen

The future directions for Cinnamoyl tryptamine research could involve further exploration of its potential as a dual cholinesterase inhibitor . Additionally, the synthesis of N-cinnamoyl tryptamine from glucose without feeding of cinnamic acid and tryptamine could be an interesting area for future research .

Biochemische Analyse

Biochemical Properties

Cinnamoyl tryptamine has been found to interact with various enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes crucial for nerve function . The nature of these interactions involves binding with both the peripheral anionic site (PAS) and catalytic sites (CAS) of AChE and BChE .

Cellular Effects

Preliminary studies suggest that it may have neuroprotective effects in certain cell lines, such as the PC12 cell line . It may influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

Cinnamoyl tryptamine exerts its effects at the molecular level through several mechanisms. It has been shown to inhibit the aggregation of β-amyloid (Aβ), a protein involved in Alzheimer’s disease, in self-induced peptide aggregation tests . This suggests that Cinnamoyl tryptamine may interact with biomolecules, inhibit or activate enzymes, and induce changes in gene expression.

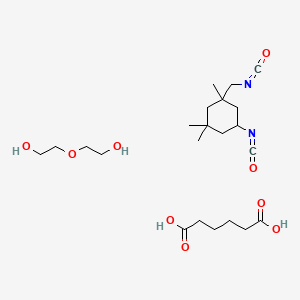

Metabolic Pathways

Cinnamoyl tryptamine is involved in the phenylalanine and tyrosine metabolic pathway . It interacts with enzymes such as phenylalanine ammonia lyase (PAL), 4-coumarate CoA ligase (4CL), and tyrosine decarboxylase (TyDC), which are essential for its biosynthesis .

Eigenschaften

IUPAC Name |

(E)-N-[2-(1H-indol-3-yl)ethyl]-3-phenylprop-2-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N2O/c22-19(11-10-15-6-2-1-3-7-15)20-13-12-16-14-21-18-9-5-4-8-17(16)18/h1-11,14,21H,12-13H2,(H,20,22)/b11-10+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSNGDZDGGGVGHU-ZHACJKMWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=CC(=O)NCCC2=CNC3=CC=CC=C32 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C/C(=O)NCCC2=CNC3=CC=CC=C32 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

19.7 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID47194337 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS RN |

212707-61-4 | |

| Record name | Cinnamoyl tryptamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0212707614 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | CINNAMOYL TRYPTAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XY7RW8O14Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

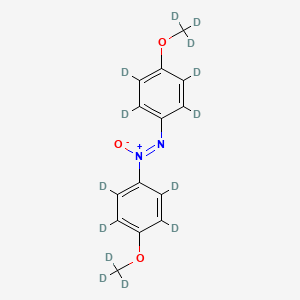

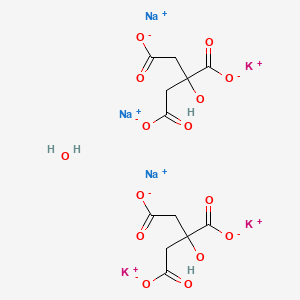

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-[2-(2-Hydroxymethylethoxy)methylethoxy]tetramethyl-3,6,8,11-tetraoxa-7-phosphatridecane-1,13-diol](/img/structure/B1614974.png)

![[(Z)-hex-3-enyl] (E)-2-methylpent-2-enoate](/img/structure/B1614985.png)